2,2,2-Trifluoroacetophenone

Friedel-Crafts Alkylation Superacid Catalysis Electrophilic Reactivity

2,2,2-Trifluoroacetophenone (TFAP) is an aryl ketone defined by its electron-withdrawing trifluoromethyl group, which fundamentally alters the electronic and steric environment of the carbonyl moiety compared to non-fluorinated analogs like acetophenone. This substitution does not simply add a fluorine label; it transforms the compound's reactivity profile, enabling reaction pathways that are inaccessible or inefficient for its non-fluorinated counterparts.

Molecular Formula C8H5F3O
Molecular Weight 174.12 g/mol
CAS No. 434-45-7
Cat. No. B138007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroacetophenone
CAS434-45-7
Synonyms(Trifluoroacetyl)benzene;  2,2,2-Trifluoro-1-phenyl-1-ethanone;  2,2,2-Trifluoro-1-phenylethanone;  NSC 42752;  Phenyl Trifluoromethyl Ketone;  Trifluoromethyl Phenyl Ketone;  α,α,α-Trifluoroacetophenone;  ω,ω,ω-Trifluoroacetophenone; 
Molecular FormulaC8H5F3O
Molecular Weight174.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(F)(F)F
InChIInChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
InChIKeyKZJRKRQSDZGHEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroacetophenone (CAS 434-45-7): A Foundationally Differentiated Fluorinated Ketone for Research and Industrial Sourcing


2,2,2-Trifluoroacetophenone (TFAP) is an aryl ketone defined by its electron-withdrawing trifluoromethyl group, which fundamentally alters the electronic and steric environment of the carbonyl moiety compared to non-fluorinated analogs like acetophenone [1]. This substitution does not simply add a fluorine label; it transforms the compound's reactivity profile, enabling reaction pathways that are inaccessible or inefficient for its non-fluorinated counterparts [1][2]. As a result, TFAP is not a simple 'fluorinated' version of acetophenone but a distinct chemical entity that serves as a critical building block and specialized intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and materials where the unique properties of the CF3 group are leveraged for enhanced metabolic stability, bioavailability, or specific molecular interactions [1].

Why 2,2,2-Trifluoroacetophenone Cannot Be Replaced by Generic Acetophenones: A Procurement and Research Imperative


Procurement decisions that treat 2,2,2-Trifluoroacetophenone (TFAP) as a mere substitute for acetophenone or other simple aryl ketones overlook the foundational and quantifiable divergence in their chemical behavior. The presence of the trifluoromethyl group drastically increases the electrophilicity of the carbonyl carbon, enabling reactions like Friedel-Crafts alkylations with non-activated arenes that are completely impossible for acetophenone under identical conditions [1][2]. Furthermore, this single modification drastically alters kinetic profiles in redox reactions, from switching a photocatalytic hydrogenation from light-limited to first-order kinetics [1] to enabling unprecedented levels of enantioselectivity in asymmetric catalysis that are not achievable with the non-fluorinated parent compound [3]. Sourcing a generic ketone for a process optimized around TFAP will likely result in reaction failure, low yields, or the generation of an entirely different product profile. The evidence below provides a quantitative basis for why TFAP is a non-negotiable, differentiated reagent in these advanced applications.

Quantitative Comparative Evidence for 2,2,2-Trifluoroacetophenone: A Technical Guide to Differentiated Performance


Enhanced Electrophilicity Enables Friedel-Crafts Reactions Where Acetophenone Fails

In superacidic conditions (trifluoromethanesulfonic acid, TFSA), 2,2,2-trifluoroacetophenone (TFAP) undergoes Friedel-Crafts-type alkylation with non-activated benzene. In stark contrast, acetophenone is completely unreactive under the same conditions [1]. This binary difference in reactivity stems from the activation of the electrophilicity of the hydroxycarbenium cation intermediate by the electron-withdrawing CF3 group, a fundamental requirement for this class of reactions [1].

Friedel-Crafts Alkylation Superacid Catalysis Electrophilic Reactivity

Divergent Photocatalytic Hydrogenation Kinetics and Electron Transfer Efficiency vs. Acetophenone

Under identical photocatalytic hydrogenation conditions on P25 TiO2, 2,2,2-trifluoroacetophenone (TFAP) and acetophenone exhibit fundamentally different kinetic behavior and electron transfer efficiency. Acetophenone hydrogenation is light-limited and fits the Langmuir-Hinshelwood kinetic model. In contrast, TFAP hydrogenation proceeds via first-order kinetics due to the predominant formation of a ketal in ethanol [1]. Furthermore, all (100%) of the trapped electrons on the TiO2 surface were observed to transfer into TFAP, whereas only approximately 75% transferred into acetophenone, with 25% remaining trapped at deep sites [1].

Photocatalysis Hydrogenation Kinetics

Asymmetric Reduction Selectivity Benchmark: 92-94% ee for Heterogeneous and Electrochemical Catalysis

2,2,2-Trifluoroacetophenone (TFAP) serves as a benchmark substrate for achieving high enantioselectivity in challenging asymmetric transformations. Its reduction to (R)-α-(trifluoromethyl)benzyl alcohol has been achieved with 92% enantiomeric excess (e.e.) using a heterogeneous Pt/Al2O3 catalyst modified by cinchonidine, reported as the highest value for this reaction class using any heterogeneous catalyst system at the time [1]. In a separate electrochemical approach, a chiral Ru complex promoted the asymmetric transfer hydrogenation of TFAP to yield the same alcohol with 96% yield and 94% e.e. at room temperature and normal pressure [2].

Asymmetric Catalysis Enantioselective Hydrogenation Electrochemical Synthesis

Computational Confirmation of the CF3 Group's 'Perfect Double Role' in Activating and Stabilizing Arylation Products

A density functional theory (DFT) study directly comparing the arylation of acetophenone and 2,2,2-trifluoroacetophenone (TFAP) with indole revealed that the CF3 group plays a 'perfect double role' that fundamentally alters the reaction pathway [1]. The computational analysis confirms that the CF3 group not only activates the substrate towards nucleophilic attack but also stabilizes the resulting single-arylation product (a tertiary alcohol), thereby suppressing a subsequent diarylation process that occurs with the non-fluorinated methyl ketone [1]. The study calculated that the activation energy barrier for the key dehydration step leading to diarylation is prohibitive for CF3 ketones under standard conditions, explaining the observed high selectivity for the mono-arylated product [1].

Computational Chemistry DFT Reaction Mechanism

Validated Research and Industrial Application Scenarios for 2,2,2-Trifluoroacetophenone Driven by Differentiated Performance


Synthesis of Enantioenriched Fluorinated Alcohols for Pharmaceutical Intermediates

Leverage 2,2,2-Trifluoroacetophenone (TFAP) as a premier substrate for asymmetric reduction to produce (R)- or (S)-α-(trifluoromethyl)benzyl alcohol with >90% enantiomeric excess (e.e.) using heterogeneous or electrochemical catalysis [1][2]. This chiral alcohol is a critical building block for incorporating the metabolically stable and lipophilic trifluoromethyl group into drug candidates targeting enzymes like those involved in β-lactam antibiotic resistance [1]. The high and predictable selectivity of TFAP in these transformations makes it a superior and reliable choice compared to less selective alternatives.

Organocatalytic Oxidation Processes for Greener Synthesis of N-Oxides

Employ TFAP as an efficient, metal-free organocatalyst for the chemoselective oxidation of aliphatic tertiary amines and azines to their corresponding N-oxides using hydrogen peroxide as a green oxidant [3]. This application, where TFAP was identified as the 'optimum catalyst,' provides a sustainable and high-yielding alternative to traditional stoichiometric or metal-based oxidation methods, aligning with modern green chemistry principles for the synthesis of valuable pharmaceutical intermediates [3].

Precursor for Advanced Fluorinated Polymers and Electronic Materials

Utilize TFAP as a key monomer or building block in the synthesis of new fluorinated polymers and specialty chemicals for applications requiring high thermal stability and good film-forming properties, such as in electro-optic devices like LCDs [1]. The unique electronic properties imparted by the CF3 group make TFAP-derived polymers valuable for tuning material characteristics in advanced electronics.

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